Epirubicin is a semisynthetic anthracycline antibiotic primarily used in scientific research for its anticancer properties. [] It is classified as an anthracycline topoisomerase II inhibitor. [] Epirubicin plays a crucial role in research focused on understanding cancer cell mechanisms, drug resistance, and the development of novel therapeutic strategies. [, , ]
Mechanism of Action
Epirubicin exerts its anticancer effects primarily by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair. [] This inhibition leads to DNA damage and ultimately induces apoptosis in cancer cells. [, ] Additionally, research suggests that Epirubicin's cytotoxicity might involve the generation of reactive oxygen species (ROS), contributing to cell death. []
Cancer Research:
In vitro studies: Epirubicin is used to investigate drug resistance mechanisms in various cancer cell lines, including breast cancer, [, , , , , , ] liver cancer, [, ] and osteosarcoma. [] These studies aim to understand how cancer cells develop resistance and identify potential targets for overcoming it.
In vivo studies: Epirubicin is used in animal models to evaluate its efficacy against different cancers, including Novikoff hepatoma in rats, [] and assess the impact of combination therapies. [, , ]
Drug delivery systems: Researchers explore using novel drug delivery systems, like mesenchymal stem cells [] and liposomes, [] to deliver Epirubicin directly to cancer cells, aiming for enhanced efficacy and reduced side effects.
Chemosensitization Studies:
Research explores combining Epirubicin with other agents to enhance its anticancer activity. Studies investigated its synergistic effects with celecoxib, [] cerulenin, [] and other chemotherapeutic drugs. [, , ]
Malaria Research:
Recent studies highlighted Epirubicin's potential as an antimalarial agent. [] In vitro and in vivo studies demonstrated its efficacy against Plasmodium falciparum, Plasmodium vivax, and Plasmodium yoelii, suggesting its potential for drug repositioning in malaria treatment. []
Immunological Studies:
Research explored the influence of low-dose interleukin-2 (IL-2) on the immunomodulatory effects of Epirubicin. Results suggested that IL-2 might mitigate chemotherapy-induced lymphocytopenia. []
Future Directions
Overcoming drug resistance: Further investigation into the mechanisms of Epirubicin resistance and developing strategies to overcome it are crucial. [, ] This includes identifying and targeting specific proteins involved in drug efflux or DNA repair.
Targeted drug delivery: Continued research on improving Epirubicin delivery systems, such as nanoparticles, liposomes, and antibody-drug conjugates, holds promise for enhancing efficacy and reducing systemic toxicity. [, ]
Combination therapies: Exploring synergistic combinations of Epirubicin with other chemotherapeutic agents, targeted therapies, or immunotherapies could lead to more effective treatment regimens. [, , , ]
Repurposing for other diseases: Given its promising activity against malaria parasites, further research is needed to explore Epirubicin's potential for treating other infectious diseases. []
Related Compounds
Doxorubicin
Compound Description: Doxorubicin is an anthracycline antibiotic with potent antitumor activity. It works by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis. []
Paclitaxel
Compound Description: Paclitaxel is a taxane drug that acts as a microtubule stabilizing agent, inhibiting cell division and inducing apoptosis. It is used in the treatment of various cancers, including breast cancer. []
Relevance: Paclitaxel is often used in combination therapies with anthracyclines like Epirubicin for treating metastatic breast cancer. [] Studies have investigated the efficacy and safety of combined Epirubicin and Paclitaxel treatment, finding promising response rates and manageable toxicity profiles. [, , ] This combination therapy leverages the distinct mechanisms of action of each drug to enhance anticancer effects.
Docetaxel
Compound Description: Docetaxel, another taxane drug similar to Paclitaxel, also inhibits cell division through microtubule stabilization. It exhibits efficacy against several cancers, including breast cancer. []
Relevance: Like Paclitaxel, Docetaxel is combined with Epirubicin in breast cancer treatment. [] Research has explored the optimal doses for this combination, recommending 75 mg/m2 of Epirubicin and 80 mg/m2 of Docetaxel. [] This combination is further investigated in adjuvant settings, with ongoing trials comparing Epirubicin plus Docetaxel to standard FEC regimens in node-positive patients. []
Cyclophosphamide
Compound Description: Cyclophosphamide is an alkylating agent that interferes with DNA replication, primarily used in chemotherapy regimens for various cancers. [, , ]
Relevance: Cyclophosphamide is often incorporated into combination therapies with Epirubicin, either alongside other drugs like Docetaxel [] or as part of a sequential treatment regimen. [] These combinations aim to target cancer cells through multiple mechanisms and potentially overcome drug resistance, improving treatment efficacy.
5-Fluorouracil
Compound Description: 5-Fluorouracil is an antimetabolite drug that disrupts DNA and RNA synthesis, inhibiting cell growth and proliferation. It is widely used in cancer treatment. [, ]
Relevance: Like Cyclophosphamide, 5-Fluorouracil is commonly combined with Epirubicin in chemotherapy regimens. [, ] One study investigated the efficacy of Epirubicin combined with 5-Fluorouracil and Oxaliplatin for treating hepatocellular carcinoma. []
Oxaliplatin
Compound Description: Oxaliplatin is a platinum-based chemotherapy drug that induces cell death by forming DNA adducts, primarily used in colorectal cancer treatment but also explored in other cancers. [, ]
Relevance: Oxaliplatin is another chemotherapeutic agent combined with Epirubicin in cancer treatment. [] Research has investigated its efficacy in combination with Epirubicin and 5-Fluorouracil against hepatocellular carcinoma, highlighting the potential for synergistic effects. []
Irinotecan
Compound Description: Irinotecan is a topoisomerase I inhibitor, preventing DNA unwinding and replication, thereby inhibiting cell division. It is used in various cancer therapies. []
Relevance: Research suggests potential synergy between topoisomerase I and II inhibitors, leading to the investigation of Irinotecan in combination with Epirubicin, a topoisomerase II inhibitor. [] A phase I study investigated this combination's safety and efficacy, finding increased toxicity compared to individual drugs, suggesting a potential synergistic interaction. []
Miriplatin
Compound Description: Miriplatin is a platinum-based anticancer drug, similar in mechanism to Oxaliplatin, that forms DNA adducts to inhibit cancer cell growth. []
Relevance: Miriplatin has been investigated as an alternative to Epirubicin in transarterial chemoembolization (TACE) for hepatocellular carcinoma, particularly in cases unresponsive to Epirubicin. [] A study found that switching to Miriplatin after an inadequate response to Epirubicin-based TACE showed some efficacy in a subset of patients. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
4'-epidoxorubicinium is an anthracycline cation resulting from the protonation of the amino group of 4'-epidoxorubicin. It derives from a doxorubicin. It is a conjugate base of a 4'-epidoxorubicin. An anthracycline which is the 4'-epi-isomer of doxorubicin. The compound exerts its antitumor effects by interference with the synthesis and function of DNA.
ent Naxagolide is a S-isomer of Naxagolide. ent Naxagolide is a dopamine D2-receptor agonist for the treatment of extrapyramidal disorders, also being an antiparkinson agent.
Enviroxime is a substituted benzimidazole derivative with activity against rhinoviruses and enteroviruses. Enviroxime is a kinase inhibitor that targets viral protein 3A and 3AB, which are involved in viral RNA replication complex formation, thereby resulting in suppression of viral replication.
Dexisometheptene mucate is under investigation in clinical trial NCT02423408 (Safety and Efficacy Study of TNX-201 Capsules for Treatment of Single Tension-type Headache).
Entecavir hydrate is the monohydrate form of entecavir. A synthetic analogue of 2'-deoxyguanosine, entecavir is a nucleoside reverse transcriptase inhibitor with selective antiviral activity against hepatitis B virus. It is phosphorylated intracellularly to the active triphosphate form, which competes with deoxyguanosine triphosphate, the natural substrate of hepatitis B virus reverse transcriptase, inhibiting every stage of the enzyme's activity, although it has no activity against HIV. Enteclavir is used for the treatment of chronic hepatitis B. It has a role as an EC 2.7.7.49 (RNA-directed DNA polymerase) inhibitor and an antiviral drug. It contains an entecavir (anhydrous).
Dexloxiglumide is a glutamic acid derivative. Dexloxiglumide is a selective cholecystokinin type A (CCKA) receptor antagonist in phase III testing by Rottapharm in Europe only, as U.S. trials have been discontinued. As the D-isomer of loxiglumide, it retains all pharmacological properties of loxiglumide but is more potent.